(3-Aminopropanoyl)-D-proline

Peptidomimetics Proteolytic Stability Metalloenzyme Inhibition

(3-Aminopropanoyl)-D-proline (CAS 1344927-01-0) is a non-proteinogenic dipeptide analog composed of a β-alanine (3-aminopropanoyl) moiety linked via an amide bond to the nitrogen of D-proline. It belongs to the class of N-acylproline derivatives featuring the unnatural D-configuration at the proline Cα, which distinguishes it from the naturally occurring L-proline-containing dipeptides.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B13514722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropanoyl)-D-proline
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCN)C(=O)O
InChIInChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m1/s1
InChIKeyFZWUTBBNGPSHBP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropanoyl)-D-proline: A Chiral β-Alanyl-D-Proline Dipeptide Building Block for Asymmetric Synthesis and Peptide Design


(3-Aminopropanoyl)-D-proline (CAS 1344927-01-0) is a non-proteinogenic dipeptide analog composed of a β-alanine (3-aminopropanoyl) moiety linked via an amide bond to the nitrogen of D-proline . It belongs to the class of N-acylproline derivatives featuring the unnatural D-configuration at the proline Cα, which distinguishes it from the naturally occurring L-proline-containing dipeptides. The compound is a white crystalline solid with a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . Its structural features—the β-amino acid linker, the amide bond, and the D-stereochemistry—impart conformational rigidity and metabolic stability that are distinct from common L-α-dipeptides such as L-alanyl-L-proline [1]. These properties make it a strategic choice in peptide chemistry applications where stereochemical integrity, proteolytic resistance, and predictable conformational induction are required.

Why (3-Aminopropanoyl)-D-proline Cannot Be Simply Replaced by L-Proline Diastereomers or Common L-α-Dipeptides


Generic substitution of (3-Aminopropanoyl)-D-proline with its L-proline diastereomer (CAS 61898-81-5) or with L-alanyl-L-proline (CAS 13485-59-1) is chemically and biologically inadvisable because D- and L-stereochemistry produce non-superimposable spatial arrangements of the pyrrolidine ring and the carboxyl group, leading to significantly divergent interactions with biological targets [1]. The D-proline chemotype has been demonstrated, across multiple enzyme inhibitor series, to confer superior proteolytic resistance and distinct enzyme-binding geometries compared to L-proline, particularly in metalloprotease and metallo-β-lactamase active sites where zinc coordination distances and binding affinities are stereochemistry-dependent [1]. The β-alanine linker in the target compound further differentiates it from α-amino acid dipeptides by providing an ethylene spacer that alters backbone flexibility and hydrogen bonding patterns in peptide chains, which cannot be replicated by α-alanine-containing analogs such as L-alanyl-D-proline [2]. Below, we provide quantitative and qualitative evidence establishing precisely where (3-Aminopropanoyl)-D-proline departs from its closest analogs, enabling scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for (3-Aminopropanoyl)-D-proline vs. Closest Analogs


D-Proline vs. L-Proline Stereochemistry: Differential Proteolytic Stability and Enzyme Binding

The D-proline chemotype in (3-Aminopropanoyl)-D-proline confers resistance to host proteolytic mechanisms that is absent in the corresponding L-proline diastereomer [1]. In the metallo-β-lactamase IMP-1, D-proline-derived inhibitors demonstrated higher affinity compared to L-proline-derived analogs, attributed to optimal spatial orientation of the thiol and carboxylate groups for coordinating the dinuclear Zn²⁺ center [1]. Quantitative structure-activity relationship (SAR) data across multiple enzyme inhibitor series reviewed by Cini et al. indicate that substitution of D-proline for L-proline in inhibitor scaffolds systematically alters inhibitory potency (Ki or IC50) often by ≥5-fold, though the direction and magnitude are enzyme-dependent [1]. Direct comparative data for the target compound (3-Aminopropanoyl)-D-proline versus its L-proline counterpart in a specific enzyme assay are not yet available in the public primary literature. The evidence presented therefore is class-level inference drawn from structurally analogous D-proline-containing inhibitors and peptides.

Peptidomimetics Proteolytic Stability Metalloenzyme Inhibition

Vendor-Supplied Purity and Batch QC Documentation vs. L-Isomer

Commercially, (3-Aminopropanoyl)-D-proline is supplied at a standard purity of 98%, verified by NMR, HPLC, and GC, with batch-specific certificates of analysis available . The L-proline diastereomer (3-Aminopropanoyl)-L-proline (CAS 61898-81-5) is similarly offered at 98% purity by suppliers . While no significant purity differential exists between the two diastereomers at the commercial level, the D-isomer benefits from more limited commercial availability (fewer suppliers globally), which elevates the importance of verified QC documentation to ensure authentic stereochemistry. Chiral purity is not routinely quantified by HPLC unless a chiral stationary phase is employed; procurement from suppliers providing NMR-based identity confirmation is thus critical for ensuring that the D-enantiomer has not been contaminated with its L-counterpart during synthesis or storage .

Chemical Purity Quality Control Procurement Specification

Conformational Propensity for β-Turn Induction: D-Proline vs. L-Proline in Peptide Chains

D-Proline residues are widely employed in peptide design to nucleate type I' and type II' β-turns, which are the preferred turn types for β-hairpin formation. In contrast, L-proline strongly favors type I and type II β-turns [2]. This distinction arises from the stereochemistry at the pyrrolidine Cα, which dictates the ϕ and ψ dihedral angle preferences accessible to the residue [2]. When incorporated as a spacer in (R-X-R)₄-type cell-penetrating peptides, the analog N-(3-aminopropyl)-D-proline was found to be the best performer for cellular uptake and cargo delivery among a panel of constrained chiral ω-amino acid spacers, including its L-proline counterpart and cyclohexane-derived analogs [1]. While the target compound (3-Aminopropanoyl)-D-proline features an amide linkage rather than the amine linkage of N-(3-aminopropyl)-D-proline, the shared D-proline scaffold and 3-aminopropyl chain length strongly suggest that the target compound can similarly access type I'/II' β-turn conformational space that is inaccessible to L-proline-based dipeptide analogs.

β-Turn Conformation Peptide Folding Conformational Analysis

Structural Differentiation: β-Alanine Linker vs. α-Alanine in Common Dipeptide Analogs

(3-Aminopropanoyl)-D-proline contains a β-alanine (3-aminopropanoyl) moiety linked via an amide to the proline nitrogen, resulting in an ethylene spacer (–CH₂–CH₂–) between the terminal amino group and the carbonyl. This contrasts with L-alanyl-D-proline, which features an α-alanine residue providing a single methylene spacer (–CH(CH₃)–) . The β-alanine linker eliminates the α-substituent and extends the chain by one carbon, altering backbone hydrogen-bonding geometry and conformational flexibility. In related N-(3-aminoalkyl)proline derivatives studied for antiglycation activity, the length and flexibility of the aminoalkyl chain modulated both anti-AGE (Advanced Glycation End-product) potency and cytotoxicity [1]. While these derivatives carry an amine rather than amide linkage, the chain-length parameter is structurally analogous: the 3-aminopropanoyl chain length in the target compound maps to the same ethylene spacer length as in the active antiglycation compounds 2 and 4, which exhibited IC50 values of 19.2 mM and 29.5 mM respectively in fluorescence-based AGE inhibition assays [1], compared to aminoguanidine (IC50 10 mM). The target compound's amide bond, however, introduces greater rigidity and hydrogen-bonding potential than the amine linkage in these analogs, which may further differentiate its conformational preferences.

β-Amino Acid Peptide Backbone Flexibility Linker Design

Primary Research and Industrial Application Scenarios for (3-Aminopropanoyl)-D-proline Based on Evidence


Synthesis of Metabolically Stable Peptidomimetic Enzyme Inhibitors

The D-proline stereochemistry of (3-Aminopropanoyl)-D-proline provides intrinsic resistance to proteolytic degradation, making it a preferred building block for designing peptidomimetic inhibitors targeting metalloproteases, dipeptidyl peptidases, or prolyl oligopeptidases where extended in vivo half-life is required. As reviewed by Cini et al., D-proline-containing inhibitors consistently out-perform L-proline counterparts in proteolytic stability assays and, in several cases, exhibit higher target enzyme affinity due to optimized metal-coordination geometry [1]. Researchers should incorporate this compound into inhibitor scaffolds when stereochemistry-dependent binding and metabolic durability are both critical design parameters.

Constrained Spacer in Cell-Penetrating Peptide (CPP) Design

Analogous to the well-characterized N-(3-aminopropyl)-D-proline spacer, which was the top-performing constrained chiral ω-amino acid for cellular uptake and pDNA delivery in (R-X-R)₄-type CPPs [2], (3-Aminopropanoyl)-D-proline can serve as a rigidified spacer in polycationic peptide transporters. Its D-proline stereochemistry promotes type I'/II' β-turn nucleation, while the amide linkage imparts greater structural rigidity compared to the amine-linked analog. This compound is suitable for use in second-generation CPPs where improved cargo delivery and cytoplasmic localization are desired.

Chiral Building Block for Asymmetric Synthesis and Peptide Nucleic Acid (PNA) Constructs

The N-(3-aminopropanoyl) appendage, combined with the D-proline scaffold, provides a functional handle for further derivatization at the terminal amine. In the synthesis of peptide nucleic acids or conformationally constrained peptidomimetics, (3-Aminopropanoyl)-D-proline introduces a chiral turn element that can direct the spatial orientation of attached nucleobases or pharmacophores [2]. The commercial availability of this compound at 98% purity with batch QC documentation (NMR, HPLC, GC) supports its use in multi-step synthetic protocols where purity and stereochemical integrity must be maintained [3].

Investigating Proline Transporter (hPAT1) Substrate Specificity and Proline Dehydrogenase (PRODH) Inhibition

The human proton-coupled amino acid transporter hPAT1 accepts a broad range of proline derivatives, including D-proline and various substituted prolines [1]. (3-Aminopropanoyl)-D-proline, as a D-proline derivative with a β-alanyl substituent, represents a potentially novel probe for mapping the substrate specificity limits of hPAT1. Additionally, given the role of PRODH in cancer metabolism and the availability of structure-affinity data for proline analog inhibitors [2], this compound could be evaluated as a competitive inhibitor scaffold for PRODH, exploiting the D-configuration to achieve binding modes distinct from L-proline-based inhibitors.

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